3,5,12-triazatetracyclo[6.6.1.02,6.09,13]pentadeca-1(14),2,4,6,8,10,12-heptaene
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Overview
Description
3,5,12-triazatetracyclo[66102,609,13]pentadeca-1(14),2,4,6,8,10,12-heptaene is a complex polycyclic compound characterized by its unique triazatetracyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,12-triazatetracyclo[6.6.1.02,6.09,13]pentadeca-1(14),2,4,6,8,10,12-heptaene typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of substituted 2-ethynylbenzaldehydes with benzenediamines and iodine can lead to the formation of iodoisoquinoline-fused benzimidazoles, which can be further transformed into the desired triazatetracyclic structure .
Industrial Production Methods
Industrial production of this compound may involve the use of microwave irradiation to accelerate the reaction rates and improve yields. The use of solvents such as tetrahydrofuran (THF) and catalysts like Au(I)/Ag(I) can facilitate the one-pot synthesis of complex polycyclic heterocycles .
Chemical Reactions Analysis
Types of Reactions
3,5,12-triazatetracyclo[6.6.1.02,6.09,13]pentadeca-1(14),2,4,6,8,10,12-heptaene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, depending on the functional groups present on the compound.
Common Reagents and Conditions
Common reagents used in these reactions include iodine, potassium permanganate, chromium trioxide, and hydrogen gas. Reaction conditions may vary, but typical conditions include room temperature for substitution reactions and elevated temperatures for oxidation and reduction reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinones, while reduction reactions can produce amines or alcohols .
Scientific Research Applications
3,5,12-triazatetracyclo[6.6.1.02,6.09,13]pentadeca-1(14),2,4,6,8,10,12-heptaene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of antiviral and anticancer agents.
Industry: Utilized in the production of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 3,5,12-triazatetracyclo[6.6.1.02,6.09,13]pentadeca-1(14),2,4,6,8,10,12-heptaene involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit the activity of certain enzymes by binding to their active sites. This binding can disrupt the normal function of the enzyme, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N-[(9E)-8,10,17-Triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),2,4,6,11(16),12,14-heptaen-9-ylidene]benzamide:
2,8,14-Trimethyl-2,8,14-triazatetracyclo[14.2.2.24,7.210,13]tetracosa-4,6,10,12,16,18,19,21,23-nonaene-3,9,15-trione: Another triazatetracyclic compound with unique structural features.
Uniqueness
3,5,12-triazatetracyclo[6.6.1.02,6.09,13]pentadeca-1(14),2,4,6,8,10,12-heptaene is unique due to its specific triazatetracyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various scientific research applications .
Properties
CAS No. |
240419-90-3 |
---|---|
Molecular Formula |
C12H7N3 |
Molecular Weight |
193.20 g/mol |
IUPAC Name |
3,5,12-triazatetracyclo[6.6.1.02,6.09,13]pentadeca-1(14),2,4,6,8,10,12-heptaene |
InChI |
InChI=1S/C12H7N3/c1-2-13-10-5-8-3-7(9(1)10)4-11-12(8)15-6-14-11/h1-2,4-6H,3H2 |
InChI Key |
SIOGGXOKKUFNTR-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC3=NC=CC3=C1C=C4C2=NC=N4 |
Origin of Product |
United States |
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